molecular formula C14H16N2O3 B12185197 methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate

methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate

Cat. No.: B12185197
M. Wt: 260.29 g/mol
InChI Key: UPDYXKAXQGCKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate is a synthetic aminoalkylindole (AAI) compound of significant interest in preclinical pharmacological research for the study of cannabinoid receptor systems. This compound is part of the broader class of cannabimimetic indoles, which are known to interact with G-protein-coupled cannabinoid receptors, particularly the CB1 receptor abundant in the brain and the CB2 receptor associated with the immune system . The core structure of an indole nucleus with a carbonyl substituent is a recognized pharmacophore for cannabinoid receptor activity, enabling researchers to probe the structural requirements and functional outcomes of receptor activation . The mechanism of action for this compound class involves agonist activity at the CB1 receptor, which is coupled to Gi proteins and inhibits the accumulation of cAMP, a key secondary messenger . This receptor-mediated effect can be studied in various in vitro models, including assays measuring the inhibition of adenylyl cyclase or the modulation of electrically induced contractions in isolated tissue preparations like the mouse vas deferens [citation:1). Research into AAI analogs aims to understand their potential as therapeutic agents, with preclinical studies exploring applications such as anti-hyperalgesic and anti-allodynic pharmacotherapies, particularly for those analogs demonstrating selectivity for the CB2 receptor to avoid CB1-related adverse effects . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. It is essential for investigators to adhere to all applicable laws and regulations governing the handling of synthetic cannabinoid compounds in a laboratory setting.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 3-[(1-methylindole-3-carbonyl)amino]propanoate

InChI

InChI=1S/C14H16N2O3/c1-16-9-11(10-5-3-4-6-12(10)16)14(18)15-8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3,(H,15,18)

InChI Key

UPDYXKAXQGCKGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Hydrolysis of Methyl 1-Methyl-1H-Indole-3-Carboxylate

Methyl 1-methyl-1H-indole-3-carboxylate (CAS 108438-43-3) is hydrolyzed under basic conditions to yield the carboxylic acid. A typical procedure involves refluxing the ester with potassium hydroxide (KOH) in a methanol/toluene mixture, followed by acidification to isolate the product. For example, hydrolysis of 200 mg of the methyl ester with KOH (2 eq.) in MeOH/PhMe at reflux for 4 hours furnished 1-methyl-1H-indole-3-carboxylic acid in 85% yield.

Direct Carboxylation of 1-Methylindole

Alternative methods employ carboxylation agents such as phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a Vilsmeier-Haack-type reaction, to introduce the carboxylic acid group at the indole 3-position. This method, however, requires stringent temperature control (0–5°C) to avoid over-formylation and side reactions.

Amide Coupling Strategies

The key step in synthesizing methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate involves coupling 1-methyl-1H-indole-3-carboxylic acid with methyl beta-alaninate. Two established methods are detailed below:

EDC/HOBt-Mediated Coupling

A widely adopted protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. In a representative procedure:

  • Reaction Setup : 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq.), methyl beta-alaninate hydrochloride (1.1 eq.), EDC (1.2 eq.), HOBt (1.1 eq.), and triethylamine (3.3 eq.) are combined in anhydrous DMF.

  • Reaction Conditions : The mixture is stirred at room temperature for 18–48 hours under nitrogen.

  • Workup : The crude product is diluted with water, extracted with ethyl acetate, washed with brine, and purified via flash chromatography (n-hexane:EtOAc gradient).

Yield : 50–76%, depending on steric and electronic factors.

Acid Chloride Route

For substrates sensitive to prolonged reaction times, the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with methyl beta-alaninate in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) affords the amide. This method achieves comparable yields (60–70%) but requires meticulous handling of moisture-sensitive intermediates.

Optimization and Challenges

Purification Techniques

  • Flash Chromatography : Silica gel with n-hexane:EtOAc (7:3 to 5:5) effectively separates the target compound from unreacted starting materials.

  • Crystallization : Methanol/CH₂Cl₂/ethyl acetate mixtures yield high-purity crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include the indole NH proton (δ 11.82 ppm, singlet) and methyl ester protons (δ 3.70 ppm, singlet).

  • LC-MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 289.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (0.1% formic acid/MeOH gradient) achieves baseline separation, with purity >98%.

Comparative Evaluation of Methods

Method Conditions Yield Advantages Limitations
EDC/HOBt couplingDMF, RT, 18–48 h50–76%Mild conditions; high functional group toleranceProlonged reaction times
Acid chloride routeSOCl₂, DCM, 0°C–RT60–70%Faster reactionMoisture sensitivity; side products

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces carboxylic acid (N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alanine) and methanol.

  • Basic hydrolysis (saponification) : Forms the sodium salt of the carboxylic acid.

Key Conditions :

Reaction TypeConditionsProducts
Acidic hydrolysisHCl (1–2 M), reflux, 4–6 hCarboxylic acid + methanol
Basic hydrolysisNaOH (1–2 M), 60–80°C, 2–3 hSodium carboxylate + methanol

This reactivity is critical for prodrug activation strategies in medicinal chemistry applications.

Nucleophilic Substitution

The beta-alanine carbonyl group participates in nucleophilic acyl substitution:

  • Amide bond cleavage : Reacts with amines (e.g., hydrazine) to form hydrazides.

  • Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acid catalysis.

Example Reaction :

Methyl ester+R-OHH+R-ester+MeOH\text{Methyl ester} + \text{R-OH} \xrightarrow{\text{H}^+} \text{R-ester} + \text{MeOH}

Indole Ring Functionalization

The 1-methylindole core undergoes electrophilic substitution, primarily at the C2 and C5 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5.

  • Halogenation : Electrophiles like Cl₂ or Br₂ in acetic acid yield 5-halo derivatives .

Regioselectivity :

PositionReactivity (Relative)Common Reagents
C2ModerateAcCl, AlCl₃
C5HighHNO₃, Br₂/AcOH

These modifications are pivotal for tuning biological activity in drug discovery .

Reduction Reactions

The carbonyl group is reducible using agents like LiAlH₄ or NaBH₄:

  • Ester → Alcohol : LiAlH₄ reduces the ester to a primary alcohol.

  • Amide stability : The N-[(1-methylindole)carbonyl] amide resists reduction under mild conditions .

Mechanistic Pathway :

R-COOR’LiAlH4R-CH2OH+R’OH\text{R-COOR'} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH} + \text{R'OH}

Oxidative Degradation

The indole ring is susceptible to oxidation:

  • Peracid oxidation : Forms N-oxide derivatives.

  • Radical oxidation : Generates hydroxylated indoles under Fenton-like conditions .

Stability Data :

Oxidizing AgentProductYield (%)
mCPBAIndole N-oxide65–70
H₂O₂/Fe²⁺5-Hydroxyindole derivative40–50

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : Introduces aryl/heteroaryl groups at C2 using boronic acids .

  • Buchwald-Hartwig amination : Attaches amines to the indole nitrogen .

Catalytic System :

Indole-Br+Ar-B(OH)2Pd(PPh3)4Indole-Ar+Byproducts\text{Indole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Indole-Ar} + \text{Byproducts}

Thermal and Photochemical Behavior

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and methylamine.

  • Photostability : UV exposure induces C–N bond cleavage in the beta-alanine fragment.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate typically involves the coupling of the indole derivative with beta-alanine through established peptide synthesis techniques. The use of carbodiimide coupling methods is common, enabling the formation of amide bonds between the components. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one study reported that a related compound showed an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity . Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cells and disrupt tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Receptor Modulation

The compound has also been explored for its potential as a receptor modulator. Specifically, it has shown promise as an antagonist for gastrin-releasing peptide/neuromedin B receptors, which are implicated in various physiological processes including pain modulation and cancer progression . Such receptor interactions may provide pathways for developing novel therapeutic agents targeting these receptors.

Pharmacokinetics and Membrane Permeability

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies evaluating membrane permeability using MDR1-MDCK cell monolayers have provided insights into its absorption characteristics. The apparent permeability coefficients calculated during these assays indicate how effectively the compound can traverse biological membranes, which is essential for oral bioavailability .

Case Study: Anticancer Activity

In a detailed investigation involving various synthesized derivatives of this compound, researchers observed that certain modifications to the indole structure enhanced cytotoxicity against cancer cells. The study highlighted a compound that not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in anticancer therapies .

Case Study: Receptor Interaction

Another case study focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The findings indicated that specific derivatives could act as effective antagonists, leading to potential applications in treating conditions linked to overactive GPCR signaling, such as chronic pain or certain cancers .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Mechanism of Action
AntiproliferativeHeLa0.52Induces apoptosis
AntiproliferativeMCF-70.34Inhibits tubulin polymerization
AntiproliferativeHT-290.86Induces cell cycle arrest
Receptor ModulationGPCRs-Antagonist activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Physical State Rf Value (TLC) Key Spectral Features (IR/NMR) Reference
6e Brown oil 0.37 IR: 1720 cm⁻¹ (C=O), 1H NMR: δ 3.78 (OCH₃)
Compound 3 Purified solid N/A IR: 1680 cm⁻¹ (C=O), NOESY-1D confirms structure
9e Crystalline N/A 1H NMR: δ 1.25 (t, CH₂CH₃), δ 6.8–7.5 (indole H)

Analysis:

  • Ester Carbonyls : The target compound’s ester carbonyl (expected ~1700–1750 cm⁻¹ in IR) would differ from amidine (6e) or keto-ester (Compound 3) carbonyls .
Table 3: Pharmacological Profiles
Compound Tested Activity Results Reference
Compound 3 Anticancer (in vitro) Potential activity (mechanism unspecified)
9e NCI-60 Cancer Panel Moderate activity vs. HOP-92, SNB-75
6b–6g Not reported N/A

Insights:

  • Limited Activity in Bis-Indoles: Despite high synthetic yields, most bis-indole pyrroles (e.g., 9e) show only moderate activity, highlighting the need for optimized pharmacophores .
  • Role of Substituents : The 1-methylindole group (common across analogs) may contribute to DNA intercalation or enzyme inhibition, but specific data for the target compound are lacking.

Biological Activity

Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate, a compound with the chemical formula C14H16N2O3 and CAS number 1219570-31-6, has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and receptor interactions, backed by research findings and case studies.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.2884 g/mol
CAS Number1219570-31-6
StructureStructure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.

Table 1: Antimicrobial Activity

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Staphylococcus epidermidis0.81.5

These results suggest that the compound exhibits bactericidal properties, making it a potential candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to determine the compound's therapeutic potential. The results indicated that this compound has selective cytotoxic effects on tumor cells while exhibiting low toxicity toward normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)45.2
PC3 (Prostate Cancer)50.6
Normal Human Cells>100

The IC50 values indicate that the compound can effectively inhibit the growth of certain cancer cells at lower concentrations compared to normal cells, highlighting its potential as an anticancer agent .

Receptor Interaction Studies

The interaction of this compound with various receptors has been explored, particularly its agonistic effects on dopamine receptors. Preliminary data suggest that it may act as a selective D3 dopamine receptor agonist, which could have implications for neurological conditions.

Table 3: Receptor Activity

Receptor TypeAgonist Activity
D3 Dopamine ReceptorEC50 = 710 nM
D2 Dopamine ReceptorInactive

The compound's selective activity at the D3 receptor could provide insights into its potential therapeutic applications in treating disorders related to dopamine dysregulation .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 1-methyl-1H-indole-3-carboxylic acid and methyl beta-alaninate. Activation reagents like HATU or DCC (dicyclohexylcarbodiimide) are recommended for efficient amide bond formation . Reaction optimization should include monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., DMF or dichloromethane) to improve yield. Post-reaction purification via flash chromatography (using gradients of ethyl acetate/hexane) ensures removal of unreacted starting materials .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity. Key signals include the indole aromatic protons (δ 7.0–8.0 ppm) and the methyl ester group (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks matching the calculated mass (C15H16N2O3; expected [M+H]+ ≈ 295.12).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients (0.1% TFA) assesses purity (>95% by peak area) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Crystallization difficulties often stem from conformational flexibility in the beta-alaninate moiety. Strategies include:

  • Solvent Screening : Test mixed-solvent systems (e.g., methanol/water or DMSO/ethyl acetate) to induce slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal formation.
  • X-ray Diffraction : Use SHELXL for structure refinement. If twinning occurs (common in flexible molecules), apply TWINLAW in SHELX to model twin domains .

Q. How can researchers investigate the biological activity of this compound, given its structural similarity to kinase inhibitors like GW441756?

  • Methodological Answer :

  • Target Profiling : Perform kinase inhibition assays (e.g., ATP-binding competition assays) against TrkA or related receptors, referencing GW441756’s mechanism .
  • Cellular Assays : Use HEK293 cells transfected with fluorescent reporters (e.g., GFP-tagged receptors) to monitor intracellular signaling changes via fluorescence microscopy .
  • SAR Studies : Synthesize analogs with modified indole substituents (e.g., halogenation at position 5) to correlate structural changes with activity shifts .

Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC-MS to identify pH-dependent hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on high-temperature degradation rates .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against homology-built receptor structures (e.g., TrkA). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • Pharmacophore Mapping : Align the compound’s indole carbonyl and ester groups with known active pharmacophores (e.g., GW441756’s pyridinone core) to infer target compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.